molecular formula C16H17NO3 B4406053 N-(2-methoxyphenyl)-3-phenoxypropanamide

N-(2-methoxyphenyl)-3-phenoxypropanamide

Cat. No.: B4406053
M. Wt: 271.31 g/mol
InChI Key: JOVXNRNJAXCCSY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-methoxyphenyl group at the amide nitrogen and a phenoxy moiety at the terminal carbon.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-15-10-6-5-9-14(15)17-16(18)11-12-20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVXNRNJAXCCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-phenoxypropanamide typically involves the reaction of 2-methoxyaniline with 3-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of N-(2-hydroxyphenyl)-3-phenoxypropanamide.

    Reduction: Formation of N-(2-methoxyphenyl)-3-phenoxypropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-3-phenoxypropanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties and potential therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The methoxy and phenoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing various biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

R-3-(4-Methoxyphenyl)-N-(1-Phenylpropan-2-yl)propanamide (Compound 2)

  • Structure : Features a 4-methoxyphenyl group and a phenylpropan-2-yl substituent.
  • Synthesis: Prepared via coupling R-amphetamine with 3-(4-methoxyphenyl)propanoic acid using EDCI/HOBt, followed by chromatographic purification .
  • Key Differences: The 4-methoxy substitution (vs.
  • Physicochemical Data : Molecular weight ~295 g/mol (estimated). NMR data (δ 7.2–6.8 ppm for aromatic protons) indicates electronic shielding differences due to substituent positions .

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

  • Structure : Combines a chlorophenethyl amine and a methoxynaphthalene group.
  • Synthesis : Derived from naproxen and 2-(3-chlorophenyl)ethan-1-amine, with characterization via $^{1}\text{H}$/$^{13}\text{C}$ NMR and mass spectrometry .
  • Key Differences: The naphthalene ring increases aromatic surface area, likely enhancing π-π stacking interactions compared to the simpler phenoxy group in the target compound. The chloro substituent may improve metabolic stability but introduce toxicity risks.
  • Biological Relevance : Hybrid structures like this are often explored for anti-inflammatory or analgesic activity due to naproxen-derived motifs .

N-(2-Fluorophenyl)-3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]propanamide

  • Structure : Incorporates a fluorophenyl group and an oxadiazole ring.
  • Fluorine enhances bioavailability and resistance to oxidative metabolism .
  • Physicochemical Data: Molecular weight ~383 g/mol (estimated). The oxadiazole’s electron-withdrawing nature may reduce solubility compared to the target compound’s phenoxy group .

N-(2-Methoxy-5-Nitrophenyl)-3-(4-Methoxyphenyl)propanamide

  • Structure : Contains a nitro group at the 5-position of the methoxyphenyl ring.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This could enhance binding to nitroreductase enzymes or confer photostability .
  • Metabolism : Nitro groups are often metabolized to amines or hydroxylamines, which may contrast with the target compound’s methoxy-driven CYP-mediated pathways .

N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide

  • Structure : Substituted with a 3-methoxyphenyl group and a dimethylpropanamide chain.
  • Key Differences: The 3-methoxy position reduces steric hindrance near the amide bond compared to the 2-methoxy isomer.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties/Bioactivity
N-(2-Methoxyphenyl)-3-phenoxypropanamide 2-Methoxyphenyl, phenoxy ~285 (estimated) Amide, methoxy, ether Moderate lipophilicity, CYP substrates
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide 4-Methoxyphenyl, phenylpropan-2-yl ~295 (estimated) Amide, methoxy, branched alkyl Steric bulk, potential CNS activity
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-oxadiazolyl]propanamide Fluorophenyl, oxadiazole ~383 (estimated) Amide, oxadiazole, methoxy Enhanced metabolic stability
N-(2-Methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide 5-Nitro-2-methoxyphenyl ~342 (estimated) Amide, nitro, methoxy Nitroreductase substrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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